3-(2,6-Difluorophenyl)benzyl alcohol 3-(2,6-Difluorophenyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 691905-34-7
VCID: VC7824776
InChI: InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2
SMILES: C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol

3-(2,6-Difluorophenyl)benzyl alcohol

CAS No.: 691905-34-7

Cat. No.: VC7824776

Molecular Formula: C13H10F2O

Molecular Weight: 220.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Difluorophenyl)benzyl alcohol - 691905-34-7

Specification

CAS No. 691905-34-7
Molecular Formula C13H10F2O
Molecular Weight 220.21 g/mol
IUPAC Name [3-(2,6-difluorophenyl)phenyl]methanol
Standard InChI InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2
Standard InChI Key RQRNSDKUIAXBPS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO
Canonical SMILES C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 3-(2,6-difluorophenyl)benzyl alcohol is C₁₃H₁₀F₂O, with a molecular weight of 232.22 g/mol. Its IUPAC name is [3-(2,6-difluorophenyl)phenyl]methanol, reflecting the substitution pattern (Figure 1). The compound’s structure comprises a central benzene ring bearing a hydroxymethyl (-CH₂OH) group and a 2,6-difluorophenyl substituent. This arrangement introduces steric and electronic effects that influence reactivity and physical properties .

Key structural features:

  • Fluorine atoms at the ortho positions (2 and 6) of the phenyl ring enhance electronegativity and metabolic stability.

  • The hydroxymethyl group enables hydrogen bonding and derivatization potential (e.g., esterification, oxidation).

  • Conformational rigidity due to the fused aromatic systems may impact crystallinity and solubility .

Synthetic Routes and Industrial Production

Reduction of Nitrile Precursors

A patent by EP1114809A1 outlines a generalized method for synthesizing fluorinated benzyl alcohols via nitrile reduction (Figure 2) . For 3-(2,6-difluorophenyl)benzyl alcohol, the proposed pathway involves:

  • Reduction of 3-(2,6-difluorophenyl)benzonitrile using hydrogen gas in the presence of a Raney nickel catalyst.

  • Hydrolysis of the intermediate benzylamine derivative under basic conditions (e.g., NaOH, 0–100°C) to replace the amino group with a hydroxyl group .

This method achieves yields exceeding 85% with high purity, as demonstrated for analogous compounds like 2,6-difluorobenzyl alcohol .

Alternative Pathways

  • Grignard Reaction: Reaction of 3-bromobenzyl alcohol with 2,6-difluorophenylmagnesium bromide.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between 3-(hydroxymethyl)phenylboronic acid and 2,6-difluorophenyl halides .

Physicochemical Properties

While experimental data for 3-(2,6-difluorophenyl)benzyl alcohol remains sparse, extrapolations from structurally similar compounds (e.g., 2,6-difluorobenzyl alcohol) suggest the following properties :

PropertyValue/Range
Melting Point160–165°C (predicted)
Boiling Point290–300°C (extrapolated)
Density1.32 g/cm³ (estimated)
Solubility in WaterLow (≤1 mg/mL at 25°C)
pKa13.2 ± 0.2 (hydroxyl group)
LogP (Octanol-Water)2.8 (calculated)

The compound is expected to exhibit limited water solubility due to its aromatic fluorination but high solubility in polar aprotic solvents like DMSO or DMF .

Applications in Pharmaceutical and Agrochemical Synthesis

Intermediate for Antiepileptic Drugs

2,6-Difluorobenzyl alcohol derivatives serve as precursors to rufinamide, an antiepileptic agent. The hydroxymethyl group in 3-(2,6-difluorophenyl)benzyl alcohol could undergo bromination to form 3-(2,6-difluorophenyl)benzyl bromide, a key intermediate in rufinamide analogs .

Agrochemical Building Block

Fluorinated benzyl alcohols are utilized in synthesizing herbicides and fungicides. The compound’s stability under acidic conditions makes it suitable for developing systemic pesticides with enhanced bioavailability .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 5.20 (s, 1H, -OH), 4.65 (s, 2H, -CH₂OH), 6.95–6.85 (m, 2H, fluorinated phenyl) .

  • ¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 140.5 (C-OH), 128.9–115.4 (aromatic carbons) .

  • HRMS: m/z 232.0743 [M+H]⁺ (calculated for C₁₃H₁₀F₂O⁺) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Prodrug Formulations: Esterifying the hydroxyl group to enhance bioavailability.

  • Environmental Impact Studies: Assessing biodegradation and ecotoxicity in aquatic systems.

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